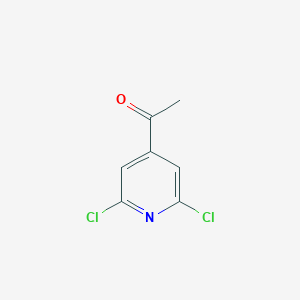

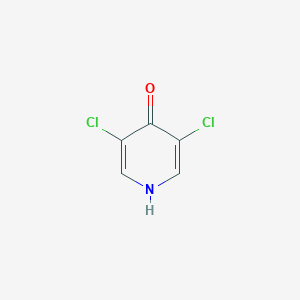

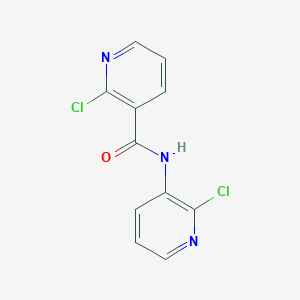

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is an organic compound that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural products. This compound has a wide variety of applications in the field of chemistry, such as catalysis and synthesis. It can also be used in the development of new drugs and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis Improvements

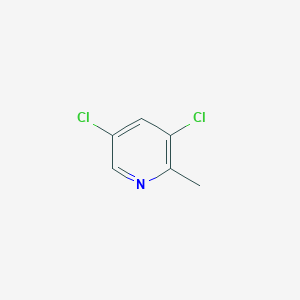

2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide synthesis has been optimized, offering insights into reaction conditions to enhance yield and purity. The optimal reaction conditions were identified, emphasizing the importance of precise reactant ratios, temperature, and reaction time for achieving high yield and purity levels of the target compound (Yang-Heon Song, 2007).

Diverse Chemical Syntheses

Research on the compound's chemical versatility includes the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides and 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones. These syntheses demonstrate the compound's flexibility as a precursor in various chemical reactions, contributing to the development of new chemical entities with potential applications in materials science and pharmaceuticals (Pan Qing-cai, 2011); (K. Kobayashi et al., 2009).

Structural Studies

Studies on compounds structurally related to 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide, such as Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate, have been conducted to understand their crystal structure and potential as coordination compounds. These investigations reveal the compounds' geometrical and bonding characteristics, which are crucial for designing metal-organic frameworks and other complex materials (Chunyue Shi et al., 2010).

Biological Activity Studies

Research into the biological activities of related compounds, such as their fungicidal and antiviral activities, offers promising avenues for the development of new agrochemicals and pharmaceuticals. The detailed study of these activities, including structure-activity relationships, can inform the design of compounds with enhanced efficacy and safety profiles (Li et al., 2015).

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as aromatic anilides . These compounds typically interact with various enzymes and receptors in the body, influencing a wide range of biological processes.

Mode of Action

It is known that 2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It is known that nicotinamide derivatives, which this compound is a part of, have been investigated for their antibacterial and antibiofilm properties . This suggests that the compound may influence pathways related to bacterial growth and biofilm formation.

Result of Action

Given its potential antibacterial and antibiofilm properties , it can be inferred that the compound may inhibit bacterial growth and disrupt biofilm formation at the molecular and cellular levels.

Eigenschaften

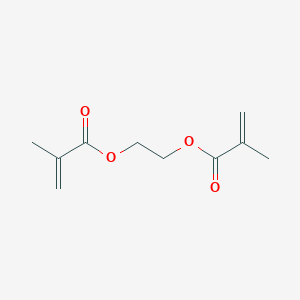

IUPAC Name |

2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O/c12-9-7(3-1-5-14-9)11(17)16-8-4-2-6-15-10(8)13/h1-6H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSZURRSKMFRSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)